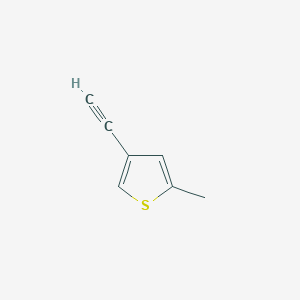

4-Ethynyl-2-methylthiophene

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6S |

|---|---|

Molecular Weight |

122.19 g/mol |

IUPAC Name |

4-ethynyl-2-methylthiophene |

InChI |

InChI=1S/C7H6S/c1-3-7-4-6(2)8-5-7/h1,4-5H,2H3 |

InChI Key |

PEYAJWYHEIAICJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C#C |

Origin of Product |

United States |

Advanced Chemical Transformations and Derivatization of 4 Ethynyl 2 Methylthiophene Analogues

Polymerization Strategies for Thiophene-Ethynyl Conjugated Systems

The synthesis of thiophene-ethynyl conjugated systems leverages a range of modern polymerization techniques. These methods are designed to create well-defined polymers with desirable properties for applications in electronics and optoelectronics. The choice of polymerization strategy influences the polymer's structure, molecular weight, and ultimately its performance in devices.

Regioregularity is a critical factor in determining the properties of polythiophenes. In polymers derived from asymmetric monomers like 3-substituted thiophenes, the orientation of the monomer units can be head-to-tail (HT), head-to-head (HH), or tail-to-tail (TT) cmu.educmu.edu. Regioregular, HT-coupled poly(3-alkylthiophenes) (HT-PATs) can adopt planar conformations, which leads to highly ordered two- and three-dimensional structures and superior electronic and photonic properties compared to their regioirregular counterparts cmu.edu. The irregular placement of side chains in regioirregular polymers causes the thiophene (B33073) rings to twist, disrupting π-conjugation and hindering efficient solid-state packing cmu.educmu.edunih.gov.

Several synthetic methods have been developed to achieve high regioregularity. Cross-coupling polymerization catalyzed by transition metal complexes, such as nickel and palladium, is an effective approach nih.gov. The Grignard Metathesis (GRIM) method, for instance, involves the treatment of a 2,5-dihalo-3-alkylthiophene monomer with a Grignard reagent to form a magnesium-bromine exchange intermediate, which is then polymerized using a nickel catalyst to yield regioregular poly(3-alkylthiophene) cmu.edu. Another approach involves deprotonative polymerization using a bulky magnesium amide base, which can also lead to the formation of regioregular HT polythiophenes nih.gov. The synthesis of structurally homogenous and defect-free regioregular polythiophenes has been shown to significantly improve their photonic and electronic properties due to increased crystallinity and enhanced conductivity nih.gov.

Poly(aryleneethynylene)s (PAEs) are a class of conjugated polymers characterized by alternating aromatic and ethynylene units in their backbone mit.edu. The incorporation of thiophene rings into the PAE structure can modulate the electronic and optical properties of the resulting polymer. Sonogashira-Hagihara cross-coupling is a widely used method for the synthesis of PAEs, involving the palladium- and copper-catalyzed reaction of a dihaloaromatic compound with a diethynylaromatic compound mdpi.commit.eduwhiterose.ac.uk. For instance, copolymers of diethynylphenyl monomers with diiodothiophene analogues have been synthesized to create iptycene-containing PAEs, which are designed to prevent polymer association in the solid state and maintain high fluorescence quantum yields mit.edu.

Similarly, Heck-type coupling reactions have been employed to synthesize thiophene-based copolymers where ethynylene units are inserted into the polymer backbone acs.orgacs.org. This approach allows for the tuning of the polymer's absorption and emission maxima by varying the number of thiophene rings between other aromatic linkages acs.orgacs.org. The introduction of ethynylene or ethynylene-thiophene spacers into donor-acceptor polymers can also influence their optoelectronic properties, with the ethynylene linkers often leading to more planar polymer chains mdpi.comwhiterose.ac.uk.

Electropolymerization is a versatile technique for the synthesis of conjugated polymer films directly onto an electrode surface. This method offers control over the film thickness and morphology. For thiophene and its derivatives, electropolymerization typically involves the application of an anodic potential to a solution containing the monomer and an electrolyte acs.orggoogle.com. The oxidation of the monomer leads to the formation of radical cations, which then couple to form the polymer film on the electrode surface acs.org.

The electrochemical polymerization of thiophene generally requires a relatively high applied potential google.com. However, the incorporation of specific substituents on the thiophene ring can lower the oxidation potential required for polymerization google.com. For example, novel electropolymerizable lipid thiophene-oligonucleotide conjugates have been developed for the single-step covalent immobilization of oligonucleotides onto electrode surfaces cnrs.fr. The successful electrodeposition of various thiophene-based monomers has been confirmed by the continuous increase in current during consecutive cyclic voltammetry scans, indicating the growth of the polymer film acs.org.

Direct Arylation Polycondensation (DAP) has emerged as a more sustainable and cost-effective alternative to traditional cross-coupling methods like Suzuki and Stille polymerizations for the synthesis of conjugated polymers rsc.orgmdpi.com. This method circumvents the need for pre-functionalization of the monomers with organometallic reagents (e.g., boronic acids or stannanes), which often involve toxic precursors rsc.orgrsc.org. In DAP, a C-H bond on one monomer is directly coupled with a C-halogen bond on another monomer, typically catalyzed by a palladium complex mdpi.comnih.govresearchgate.net.

DAP offers a straightforward route to synthesize polymers with controlled molecular weight, low polydispersity, and high regioregularity rsc.org. For instance, the polycondensation of 3,4-ethylenedioxythiophene (B145204) with a dibrominated fluorene (B118485) derivative via Pd-catalyzed direct arylation has been optimized to produce a high molecular weight polymer in good yield nih.govresearchgate.net. This method has also been successfully applied to the synthesis of low-band-gap copolymers based on isoindigo acceptor units and thiophene or benzodithiophene donor units mdpi.com. The reaction conditions, including the choice of catalyst, solvent, and additives, are crucial for achieving optimal results in DAP nih.govresearchgate.net.

The thiol-yne reaction, a type of click chemistry, is an efficient and versatile method for the synthesis of polymers. This reaction involves the addition of a thiol to an alkyne, which can be initiated by radicals (e.g., through UV irradiation or thermal initiators) or catalyzed by bases or transition metals d-nb.infowikipedia.orgdaneshyari.com. The radical-mediated thiol-yne reaction proceeds through a stepwise mechanism, where a thiyl radical adds to the alkyne to form a vinyl sulfide (B99878) radical, which can then abstract a hydrogen from another thiol to propagate the chain wikipedia.org. A key feature of the thiol-yne reaction is that the resulting vinyl sulfide can undergo a second addition with another thiol, allowing for the formation of cross-linked networks or hyperbranched polymers from monomers with multiple alkyne and thiol functionalities d-nb.inforsc.org.

This polymerization technique is advantageous due to its high efficiency, tolerance to various functional groups, and mild reaction conditions d-nb.info. Thiol-yne polymerization has been used to prepare a variety of sulfur-containing polymers with potential applications as high refractive index materials, drug-delivery vehicles, and biomaterials d-nb.info. While often used to create networks, linear polymers can also be synthesized under certain conditions, for example, through thermo-initiated, amine-mediated, or transition-metal-catalyzed processes d-nb.info.

Controlling the molecular weight (MW) and polydispersity (Đ) of conjugated polymers is crucial as these parameters significantly influence their physical and electronic properties, and consequently their performance in devices acs.orgnih.gov. Catalyst-transfer polycondensation (CTP) is a chain-growth polymerization method that allows for the synthesis of polymers with controlled molecular weight, narrow molecular weight distribution, and well-defined end-groups acs.org. This technique has been successfully applied to the synthesis of poly(3-alkylthiophene)s and other conjugated polymers acs.org.

In chemical oxidative polymerization, reaction parameters such as temperature, solvent, and monomer-to-oxidant ratio can be adjusted to influence the molecular weight and regioregularity of the resulting polythiophenes nih.gov. For instance, preparing polymers in better solvents tends to yield higher molecular weights and improved regioregularity nih.gov. Similarly, in direct arylation polycondensation, the choice of catalyst and reaction conditions can provide control over the polymerization, leading to polymers with desired molecular weights and low polydispersity nih.govrsc.org. The molecular weight of polymers can often be controlled by adjusting the catalyst-to-monomer ratio, with a lower ratio generally resulting in a higher molecular weight nih.gov.

Data Tables

Table 1: Comparison of Polymerization Strategies for Thiophene-Containing Polymers

| Polymerization Strategy | Key Features | Monomer Requirements | Typical Catalysts/Initiators | Control over MW/Đ |

| Regioregular Polymerization (e.g., GRIM) | Produces highly ordered head-to-tail coupled polymers with enhanced electronic properties. cmu.edunih.gov | Asymmetric thiophene monomers (e.g., 2,5-dihalo-3-alkylthiophene). cmu.edu | Nickel complexes (e.g., Ni(dppp)Cl₂). cmu.edu | Good control is achievable. nih.gov |

| Sonogashira/Heck Coupling (for PAEs) | Forms alternating aromatic and ethynylene units. mit.eduacs.org | Dihaloaromatic and diethynylaromatic monomers. mit.edu | Palladium and copper complexes. mdpi.commit.eduacs.org | Moderate to good control. |

| Electropolymerization | Forms polymer films directly on electrode surfaces. acs.org | Monomers with sufficiently low oxidation potentials. google.com | Applied electrical potential. | Control is less direct, influenced by deposition parameters. |

| Direct Arylation Polycondensation (DAP) | C-H/C-X coupling, avoids organometallic reagents. rsc.orgmdpi.com | One monomer with C-H bonds, another with C-halogen bonds. mdpi.com | Palladium complexes (e.g., Pd(OAc)₂). nih.govresearchgate.net | Can provide good control over MW and Đ. rsc.org |

| Thiol-Yne Polymerization | Radical or base/metal-catalyzed addition of thiols to alkynes. d-nb.infowikipedia.org | Monomers with thiol and alkyne functionalities. | Radical initiators, bases, or transition metals. d-nb.infowikipedia.org | Can be controlled, depends on mechanism and stoichiometry. |

Table 2: Properties of Polymers Synthesized via Different Methods

| Polymer Class | Synthesis Method | Typical Molecular Weight (Mₙ) | Polydispersity Index (Đ) | Key Properties |

| Regioregular Poly(3-hexylthiophene) | GRIM | 1610 - 3840 g/mol nih.gov | ~1.3 - 1.5 nih.gov | High crystallinity, enhanced conductivity. nih.gov |

| Poly[(3,4-ethylenedioxythiophene-2,5-diyl)-(9,9-dioctylfluorene-2,7-diyl)] | Direct Arylation Polycondensation | 39,400 g/mol nih.govresearchgate.net | Not specified | Linear polymer without Br terminals. nih.gov |

| Iptycene-Containing PAEs | Sonogashira Coupling | Not specified | Not specified | High fluorescence quantum yields in solid state. mit.edu |

| Poly(3-alkyltellurophene)s | Catalyst-Transfer Polycondensation | Up to 25,000 g/mol acs.org | ~1.3 acs.org | Controlled molecular weight and narrow dispersity. acs.org |

Further Functionalization via Alkyne Chemistry

The ethynyl (B1212043) group on the 4-position of the 2-methylthiophene (B1210033) core is a versatile synthetic handle for a variety of chemical transformations. d-nb.info This functionality is particularly amenable to well-established cross-coupling reactions, cycloadditions, and radical reactions, providing a gateway to a wide array of derivatives. d-nb.info

Post-Polymerization Modification Strategies

Post-polymerization modification is a powerful technique that allows for the synthesis of a variety of functional polymers from a single precursor polymer. rsc.orgubc.ca This approach is advantageous as it allows for the creation of materials with tailored properties while maintaining the same average chain length and polydispersity across different functionalities. ubc.ca For polymers derived from 4-ethynyl-2-methylthiophene (B6268452), the pendant alkyne groups serve as reactive sites for subsequent chemical changes. d-nb.infobeilstein-journals.org

The "click" chemistry paradigm, particularly the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide, is a highly efficient method for post-polymerization modification. d-nb.infobeilstein-journals.org This reaction can be used to attach a wide range of functional moieties to the polythiophene backbone. For instance, in an analogous system using poly(3-(3,4-ethylenedioxythiophene)prop-1-yne), or poly(pyEDOT), researchers successfully functionalized the polymer film by reacting it with an azide-containing phthalimide (B116566) in the presence of a copper catalyst. beilstein-journals.org This demonstrates a viable strategy for modifying polymers of ethynylthiophene derivatives.

Another key strategy is the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. nih.gov This reaction provides a direct method for creating carbon-carbon bonds and introducing aromatic systems as pendant groups onto the polymer chain.

Table 1: Post-Polymerization Modification Reactions Applicable to Poly(this compound)

| Reaction Type | Reagents/Catalysts | Functional Group Introduced |

|---|---|---|

| Huisgen 1,3-Dipolar Cycloaddition | Organic Azide (R-N₃), Cu(I) Catalyst | 1,2,3-Triazole linked group |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd/Cu Catalyst, Base | Aryl or Vinyl group |

Introduction of Pendant Groups for Tailored Material Response

The attachment of specific pendant groups to a conjugated polymer backbone is a primary strategy for tailoring its material properties, such as solubility, energy levels, and optical absorption. nih.govresearchgate.net The ethynyl group of this compound is an ideal anchor point for introducing such functional pendants. By carefully selecting the pendant group, the resulting polymer's response can be fine-tuned for specific applications in organic electronics. researchgate.net

Attaching electron-donating or electron-accepting moieties can significantly alter the electronic properties of the polythiophene derivative. nih.govresearchgate.net For example, incorporating electron-rich units like triphenylamine (B166846) or carbazole (B46965) can facilitate intramolecular charge transfer, leading to lower band-gap energies and red-shifted absorption wavelengths. nih.gov Conversely, attaching electron-deficient groups, such as those containing cyano functionalities, can be used to manipulate the energy levels for applications in n-type polymer derivatives. nih.gov

The steric bulk of the pendant groups also plays a crucial role. Bulky side chains can improve the solubility of the polymer in common organic solvents, which is often a challenge for rigid conjugated polymers. nih.gov However, excessively bulky groups can also cause steric hindrance, leading to twisting of the polymer backbone and a reduction in conjugation length, which in turn affects the material's electronic and optical properties. wikipedia.orgpkusz.edu.cn

Table 2: Influence of Pendant Groups on Polythiophene Properties

| Pendant Group Type | Example Moiety | Effect on Material Properties |

|---|---|---|

| Electron-Donating | Triphenylamine, Carbazole | Lowers band-gap, red-shifts absorption nih.gov |

| Electron-Accepting | Cyano-containing groups | Modifies HOMO/LUMO energy levels nih.gov |

| Bulky Alkyl/Aryl | tert-Butyl, 2-Ethylhexyl | Increases solubility, can reduce backbone planarity nih.gov |

Oxidation and Reduction Reactions of Ethynylthiophene Derivatives

The chemical reactivity of ethynylthiophene derivatives is characterized by the distinct behaviors of the thiophene ring and the ethynyl side chain under oxidative and reductive conditions. d-nb.inforesearchgate.net

Oxidation: The sulfur atom in the thiophene ring is susceptible to oxidation. Treatment with oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) can convert the thiophene into a thiophene-1-oxide or, with stronger conditions, a thiophene-1,1-dioxide. researchgate.net These oxidized species are highly reactive and can act as dienes in Diels-Alder reactions. researchgate.net The oxidation of the thiophene ring is a key step in the metabolism of thiophene-containing compounds in biological systems, often leading to the formation of reactive electrophilic intermediates. nih.gov The presence of the electron-withdrawing ethynyl group may influence the susceptibility of the thiophene ring to oxidation.

Reduction: Both the thiophene ring and the ethynyl triple bond can undergo reduction. Catalytic hydrogenation, for instance using a palladium on carbon (Pd/C) catalyst, can reduce the thiophene ring to tetrahydrothiophene (B86538) (also known as thiophane), breaking the ring's aromaticity. studysmarter.co.uk

The ethynyl group is also readily reduced. Cyclic voltammetry studies on an analogous compound, pyEDOT, revealed an irreversible reduction reaction at a potential below -2.4 V, which is attributed to the reduction of the carbon-carbon triple bond. d-nb.infobeilstein-journals.org This indicates that the ethynyl moiety is a site of electrochemical activity. Birch reduction, using lithium metal in liquid ammonia, has also been employed to reduce thiophene derivatives, yielding a mixture of reduced and ring-opened products. researchgate.net

Table 3: Summary of Oxidation and Reduction Reactions

| Reaction | Reagent(s) | Affected Moiety | Product(s) |

|---|---|---|---|

| Oxidation | m-CPBA | Thiophene Ring | Thiophene-1-oxide, Thiophene-1,1-dioxide researchgate.net |

| Catalytic Hydrogenation | H₂, Pd/C | Thiophene Ring | Tetrahydrothiophene studysmarter.co.uk |

| Electrochemical Reduction | Applied Potential | Ethynyl Group | Reduced triple bond (e.g., ethylene, ethane) d-nb.infobeilstein-journals.org |

Metal-Thiophene Interactions in Coordination Chemistry

The thiophene ring is a versatile ligand in organometallic and coordination chemistry, capable of binding to metal centers through various coordination modes. researchgate.netacs.org These interactions are fundamental to processes such as hydrodesulfurization (HDS) catalysis and the design of novel metal-containing materials. researchgate.net The reactivity and coordination of this compound with transition metals would primarily involve the thiophene ring, although the ethynyl group could also participate in binding.

Thiophenes can coordinate to a metal center in several ways:

η¹(S)-coordination: The sulfur atom uses its lone pair of electrons to form a sigma bond with the metal. researchgate.net

η²-coordination: A carbon-carbon double bond of the thiophene ring coordinates to the metal. researchgate.net

η⁴-coordination: The four carbon atoms of the thiophene ring act as a diene, binding to the metal. researchgate.net

η⁵-coordination: The entire thiophene ring coordinates to the metal in a "piano-stool" fashion, similar to cyclopentadienyl (B1206354) ligands. researchgate.netucl.ac.uk

The specific coordination mode depends on the metal, its oxidation state, and the other ligands present in the complex. acs.org For example, ruthenium and osmium have been shown to form a variety of η⁵-thiophene complexes. ucl.ac.uk The interaction with a metal center enhances the reactivity of the thiophene ring, often making it susceptible to nucleophilic attack. ucl.ac.uk Discrete metal complexes serve as valuable models for understanding the binding and activation of thiophenes on heterogeneous catalyst surfaces. researchgate.net

Table 4: Known Coordination Modes of Thiophene in Organometallic Complexes

| Coordination Mode | Description | Example Metal Centers |

|---|---|---|

| η¹(S) | Sigma bond through the sulfur atom researchgate.net | Fe, Ru, Os |

| η²(C=C) | Pi-coordination through one C=C bond researchgate.net | Ir, Re |

| η⁴-diene | Pi-coordination as a four-electron diene ligand researchgate.net | Fe, Ru |

Theoretical and Computational Investigations of Ethynylthiophene Systems

Quantum Chemical Methodologies Applied to Thiophene (B33073) Derivatives

A variety of quantum chemical methodologies are employed to study thiophene and its derivatives. These methods range from those based on density functional theory to more computationally intensive ab initio approaches and simulations that account for molecular motion over time.

Density Functional Theory (DFT) is a widely used computational method for investigating the structural and electronic characteristics of thiophene derivatives. tandfonline.com It is considered an effective tool for evaluating properties like electronic structure and molecular geometry. tandfonline.comnih.gov DFT calculations have been successfully used to predict the geometries and optoelectronic properties of various thiophene-based conjugated molecules. e3s-conferences.org

Commonly, the B3LYP (Becke's three-parameter functional) is utilized in conjunction with a standard basis set like 6–311++G (d, p) to optimize the molecular structures of thiophene derivatives. nih.gov These calculations provide crucial information on frontier molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO levels is a key parameter, with a calculated gap of 3.852 eV for one particular ethyl-phenyl-amino-thiophene derivative. nih.gov For a series of 2,5-substituted thiophene derivatives, calculated energy gaps ranged from 3.724 eV to 3.758 eV. dntb.gov.ua

DFT is also employed to analyze vibrational behavior and to understand intramolecular charge transfer by examining electronic properties in both gas and solvent phases. nih.gov

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, offer a high level of theoretical accuracy. Methods such as Møller–Plesset perturbation theory (MP2) have been applied to study reactions involving thiocarbonyls, providing insights into transition structures and activation barriers. nih.gov For instance, the ene reaction between propene and various thiocarbonyls was examined at the MP4/6-31G//MP2/6-31G level, revealing significantly lower activation barriers for thiocarbonyls compared to their oxygen-containing counterparts. nih.gov High-precision ab initio predictions have also been used to calculate properties like the ionization energies and heats of formation for the parent thiophene molecule. tandfonline.com

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. mdpi.com This approach is valuable for understanding the stability of ligand-protein complexes and conformational changes that occur when a ligand fits into a protein's binding pocket. mdpi.com In the context of thiophene-based materials, MD simulations are used to investigate the molecular morphology and dynamics of conjugated polymers like poly(3-hexylthiophene) (P3HT). rsc.org These simulations provide insights into how parameters such as force fields and equilibration methods impact the structure and dynamics related to charge transport mechanisms. rsc.org Studies have shown that for P3HT, the helical chain structure remains stable at room temperature but is disrupted at elevated temperatures, a process that can be inhibited by the presence of an amorphous polymer surrounding. researchgate.net

Electronic Structure and Reactivity Predictions

Computational methods are instrumental in predicting the electronic structure and chemical reactivity of thiophene derivatives. These predictions help in understanding how different functional groups influence the molecule's behavior in chemical reactions.

The electronic and optical properties of thiophene-based compounds are highly dependent on their molecular structure, particularly the nature and position of substituents on the thiophene ring. acs.org Theoretical calculations show that both electron-donating and electron-withdrawing groups affect the electronic structure and properties of conjugated polymers based on thiophene. acs.org For example, attaching an ethynyl (B1212043) group to a terthiophene skeleton can result in a decrease in the energy gap (Eg) value. mdpi.com

Sterically demanding substituents may induce twisting in the conjugated backbone, which in turn increases the HOMO-LUMO gap and excitation energies. acs.org Conversely, the presence of certain intramolecular interactions can lead to a more planar structure, which is associated with a reduction in excitation energies. acs.org The transmission of substituent effects across the thiophene ring can be more effective than across a benzene ring, as some functional groups can achieve greater coplanarity with the thiophene ring. e-bookshelf.de

The following table summarizes the calculated HOMO-LUMO energy gaps for various substituted thiophene derivatives, illustrating the impact of different functional groups.

| Compound | Method | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate | DFT/B3LYP | -4.994 | -1.142 | 3.852 nih.gov |

| 2,5-substituted thiophene (Derivative 2B) | DFT | - | - | 3.758 dntb.gov.ua |

| 2,5-substituted thiophene (Derivative 2C) | DFT | - | - | 3.750 dntb.gov.ua |

| 2,5-substituted thiophene (Derivative 2D) | DFT | - | - | 3.743 dntb.gov.ua |

| 2,5-substituted thiophene (Derivative 2E) | DFT | - | - | 3.724 dntb.gov.ua |

This table is for illustrative purposes and presents data for different thiophene derivatives as reported in the cited literature.

Local reactivity descriptors are essential tools derived from computational chemistry to predict the most reactive sites within a molecule. nih.gov These descriptors help in understanding where a molecule is susceptible to electrophilic or nucleophilic attack.

Commonly used descriptors include:

Fukui Functions (fk+, fk-): These functions indicate the propensity of an atomic site to accept or donate electrons. They are used to identify the most reactive atoms for nucleophilic attack (where an electron is accepted) and electrophilic attack (where an electron is donated). nih.gov

Dual Descriptor (Δf(r)): This descriptor helps predict selectivity. If Δf(r) > 0, the site is favored for a nucleophilic attack, whereas if Δf(r) < 0, it is more likely to undergo an electrophilic attack. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). nih.gov

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These provide information on electron localization and can help identify reactive sites. nih.gov

For example, in a study of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, Fukui function analysis identified the C4 atom as the most reactive site for nucleophilic attack and the N9 atom as the most reactive for electrophilic attack. nih.gov

The table below summarizes the application of these descriptors.

| Reactivity Descriptor | Application | Predicted Information |

| Fukui Functions | Identify reactivity of specific atoms in the molecule. | Sites most susceptible to nucleophilic and electrophilic attack. nih.govresearchgate.net |

| Dual Descriptor | Predicts the type of reaction an atomic site will prefer. | Whether a site is selective for nucleophilic or electrophilic attack. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Maps electron-rich and electron-poor areas. | Identifies chemically reactive sites for electrostatic interactions. nih.gov |

Prediction of Reaction Pathways and Energy Barriers

Computational simulations are crucial for understanding reaction mechanisms and identifying potential chemical pathways. chemrxiv.org By exploring a molecule's potential energy surface, these methods can map out the most likely routes from reactants to products, including the identification of transient transition states. chemrxiv.org

In a different context, the mechanism of the reaction between 2-methoxyfuran and a nitroalkene was investigated using quantum chemical calculations, which revealed that the most probable pathway involved zwitterionic intermediates, a finding that differed from previously postulated mechanisms. mdpi.com Such studies highlight the power of computational chemistry to not only predict but also correct and refine our understanding of complex reaction mechanisms involving heterocyclic compounds.

A summary of computationally predicted reaction barriers for different reaction types involving heterocyclic systems is presented below.

| Reaction Type | System | Computational Method | Predicted Energy Barrier (kcal/mol) |

| 8π-Electrocyclization | 1,2-bis(diazo)ethane to 1,2,3,4-tetrazine | DFT | 11.1 |

| (6-2-2) Cycloreversion | 1,2,3,4-tetrazine to ethyne + 2N₂ | DFT | 1.1 |

| Pyrolysis (H-migration) | Thiophene | CCSD(T)/CBS | ~55 |

| Pyrolysis (C-S rupture) | Thiophene | CCSD(T)/CBS | >70 |

This table is illustrative, compiled from data on related heterocyclic systems to demonstrate the type of information generated by computational studies. researchgate.netresearchgate.net

Electron Transport and Optoelectronic Properties Studies

Nonequilibrium Green's Function (NEGF) Method Applications

The Nonequilibrium Green's Function (NEGF) method is a powerful theoretical framework for modeling quantum transport in nanoscale devices, such as those incorporating single molecules like 4-Ethynyl-2-methylthiophene (B6268452). researchgate.netarxiv.orgtuwien.ac.at The NEGF formalism allows for the study of electron dynamics in open systems under non-equilibrium conditions, such as when a voltage is applied across a molecular junction. researchgate.netarxiv.org It consistently covers both coherent and incoherent quantum effects, making it suitable for describing a wide range of transport phenomena from ballistic to diffusive limits. tuwien.ac.atresearchgate.net

An efficient implementation of the NEGF method can be combined with Density Functional Theory (DFT) to calculate the electronic transport properties of a molecule connected between two leads. openmx-square.org This approach involves several key components:

Self-Energies: These terms in the NEGF equations describe the interaction of the central molecular region with the electrode contacts, effectively accounting for the open-system nature of the device. researchgate.net

Green's Functions: These functions provide detailed information about the electronic structure of the system, including the density of states and transmission probability of electrons through the molecule. tuwien.ac.at

Self-Consistent Calculation: The charge density and electrostatic potential across the device are calculated iteratively until a self-consistent solution is reached, ensuring an accurate description of the electronic structure under a finite bias voltage. openmx-square.org

The NEGF method has been widely applied to various nanoscale materials, including organic molecules, carbon nanotubes, and semiconductor nanodevices, to understand their current-voltage characteristics and other transport properties. tuwien.ac.atresearchgate.net

Rectification and Negative Differential Resistance (NDR) Phenomena

Theoretical studies are instrumental in predicting and explaining emergent electronic phenomena in molecular junctions, such as rectification and negative differential resistance (NDR).

Rectification refers to the asymmetric flow of current, where a molecular junction behaves like a diode, allowing current to pass more easily in one direction than the other. nih.gov Computational models can show that this effect can be induced by creating an asymmetry in the molecule-electrode contacts. nih.gov For instance, using two different metals for the electrodes can lead to significant rectification. nih.gov The phenomenon is also directly influenced by the molecule's orbital energies (HOMO and LUMO). nih.gov A molecule with a HOMO energy level close to the Fermi level of one electrode can exhibit robust rectification. nih.gov The rectification ratio, R = |J(+V)|/|J(-V)|, can be modulated by changing the molecular structure or the electrode materials. nih.gov

Negative Differential Resistance (NDR) is a phenomenon where the current decreases as the voltage is increased over a certain range. Computational models based on NEGF-DFT can predict NDR in molecular systems. This effect often arises from the alignment of molecular orbitals with the electrode Fermi levels at specific bias voltages. When a molecular orbital is pushed into or out of the bias window as the voltage increases, it can cause a sharp drop in the transmission and, consequently, the current.

Control of Energy Band Gaps (HOMO-LUMO Levels)

The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical parameter that governs the electronic and optical properties of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity and a greater propensity for electron transfer. nih.gov Computational methods, particularly DFT, are widely used to predict these energy levels and to understand how they can be tuned through chemical modification. researchgate.net

For thiophene-based systems, the HOMO-LUMO gap can be systematically controlled by introducing electron-donating or electron-withdrawing substituent groups. researchgate.netnih.gov

Electron-withdrawing groups (e.g., -NO₂, -CN) tend to lower the LUMO energy level, which also results in a smaller HOMO-LUMO gap. researchgate.netnih.gov

The following table illustrates the computationally predicted effect of various substituents on the HOMO-LUMO gap of a generic thiophene derivative, based on trends reported in the literature.

| Substituent Group | Type | Effect on HOMO | Effect on LUMO | Predicted HOMO-LUMO Gap (eV) |

| -H (Unsubstituted) | Neutral | Baseline | Baseline | 4.50 |

| -OH | Donating | Increase | Minor Change | 4.25 |

| -NH₂ | Donating | Significant Increase | Minor Change | 4.10 |

| -CN | Withdrawing | Minor Change | Decrease | 3.90 |

| -NO₂ | Withdrawing | Minor Change | Significant Decrease | 3.25 |

Note: The values presented are illustrative and represent general trends observed in computational studies of substituted aromatic and heterocyclic systems. nih.govresearchgate.net

This ability to computationally screen different functional groups allows for the rational design of molecules with tailored electronic properties for applications in organic electronics, such as organic solar cells and light-emitting diodes. researchgate.net

Computational Analysis of Pyrolysis Mechanisms

The thermal decomposition, or pyrolysis, of sulfur-containing heterocyclic compounds like thiophene is of significant interest in fields such as petroleum processing and materials science. researchgate.netnih.gov Computational analysis provides a molecular-level understanding of the complex reaction networks involved in pyrolysis.

Using methods such as DFT (e.g., B3LYP) and higher-level ab initio models (e.g., CBS-QB3), researchers can explore the potential energy surfaces of these decomposition reactions. researchgate.netnih.gov For thiophene and its methylated derivatives, studies have shown that the pyrolysis process is typically initiated by intramolecular hydrogen migrations (1,2-H shifts), which have lower activation barriers compared to the direct cleavage of C-S, C-C, or C-H bonds. researchgate.netresearchgate.netnih.gov

Key findings from computational studies on thiophene pyrolysis include:

Dominant Pathways: The primary decomposition channel involves a 1,2-H shift, leading to intermediates that subsequently fragment into smaller, stable molecules like ethyne (C₂H₂) and thioketene (CH₂CS), or carbon monosulfide (CS) and other hydrocarbon fragments. acs.orgresearchgate.netnih.gov

Minor Channels: Other less favorable pathways include the formation of hydrogen sulfide (B99878) (H₂S) or the cleavage of a C-H bond to produce a thienyl radical. researchgate.netnih.gov

Effect of Substitution: Computational studies on 2-methylthiophene (B1210033) and 3-methylthiophene have shown that the energetics of their pyrolysis are very similar to that of unsubstituted thiophene. researchgate.netnih.gov This suggests that simple alkylation may not play a significant role in altering the primary pyrolysis mechanism of the thiophene ring in larger molecules like asphaltenes. researchgate.netnih.gov

These computational insights are used to develop detailed kinetic models that can predict the rates of decomposition and the distribution of products under various temperature conditions. acs.orgresearchgate.net

In Silico Modeling for Chemical Discovery and Optimization

In silico modeling encompasses a range of computational techniques used to design, screen, and optimize new chemical entities, accelerating the discovery process in both medicine and materials science. researchgate.net For thiophene derivatives, which represent a privileged scaffold in medicinal chemistry, these methods are particularly valuable. nih.gov

Computational approaches in chemical discovery include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a molecule (a ligand) within the active site of a target protein. researchgate.net For example, novel thiophene derivatives have been designed and evaluated as potential anticancer agents or inhibitors for specific enzymes through molecular docking studies. researchgate.nettechscience.comtechscience.com

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. This model can then be used to search virtual libraries for new compounds with the potential for similar activity.

ADMET Prediction: In drug discovery, it is crucial to assess a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico tools can predict these characteristics early in the design phase, helping to prioritize candidates with favorable pharmacokinetic profiles and avoid costly failures later on. researchgate.net

By employing these computational tools, researchers can design virtual libraries of thiophene derivatives and screen them for desired properties, such as high binding affinity to a biological target or a specific HOMO-LUMO gap for an electronic application. researchgate.net This rational, computer-aided design process significantly reduces the time and resources required compared to traditional experimental synthesis and screening, enabling the rapid optimization of lead compounds. researchgate.net

Predicting Reactivity in Catalytic Reactions

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of thiophene derivatives. researchgate.netsciety.org These methods are used to calculate various molecular properties and reactivity descriptors that govern the behavior of a molecule in a chemical reaction.

Frontier Molecular Orbital (FMO) theory is a key framework used in these predictions. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of chemical reactivity and stability. researchgate.net A smaller HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For instance, in the context of catalytic reactions like Suzuki cross-coupling, DFT calculations can predict the reactivity of different thiophene-based compounds. nih.gov By analyzing the HOMO-LUMO gap, researchers can identify which derivatives are likely to be more reactive. nih.gov For example, computational studies on various substituted thiophenes have shown that the introduction of certain functional groups can modulate the energy gap, thereby tuning the molecule's reactivity. researchgate.netnih.gov A compound with a calculated smaller energy gap would be predicted to be more susceptible to electrophilic or nucleophilic attack, a crucial consideration in designing catalytic cycles. nih.gov

Other quantum chemical parameters derived from these calculations, such as the electrophilicity index (ω), chemical hardness (η), and electronic chemical potential (μ), further refine these predictions, offering a more complete picture of the molecule's electronic structure and reactivity. researchgate.net These computational insights help in the rational selection of catalysts and the optimization of reaction conditions for synthesizing complex thiophene-containing molecules.

Analysis of Pharmacokinetic Parameters through Computational Methods

Before a compound can be considered a viable drug candidate, its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes (ADME) it—must be evaluated. In silico ADME predictions have become a standard tool in medicinal chemistry to screen compounds early in the drug discovery process, saving time and resources. nih.govresearchgate.net

Computational models are used to estimate several key ADME parameters for thiophene derivatives. ajol.info Human Intestinal Absorption (HIA) is critical for orally administered drugs. Predictions often show that thiophene derivatives can have high HIA values, suggesting good absorption from the gastrointestinal tract. ajol.info Another important parameter is Blood-Brain Barrier (BBB) permeability, which determines if a compound can enter the central nervous system. Depending on the therapeutic target, either high or low BBB penetration may be desired. ajol.info

The "BOILED-Egg" model is a graphical computational method that visualizes a molecule's potential for passive gastrointestinal absorption and brain penetration. ekb.eg This model plots the molecule's lipophilicity (WLOGP) against its polarity (TPSA), providing a quick assessment of these two crucial ADME properties. ekb.eg

Metabolism, primarily through the cytochrome P450 (CYP) family of enzymes, is another critical factor. Computational tools can predict whether a compound is likely to be a substrate or an inhibitor of specific CYP isoforms (e.g., CYP3A4, CYP2C9). ajol.infonih.gov Inhibition of these enzymes can lead to adverse drug-drug interactions. Finally, the molecule's potential to be a substrate for efflux pumps like P-glycoprotein (P-gp) is also assessed, as this can limit its bioavailability and distribution. nih.gov

Table 1: Predicted Pharmacokinetic Properties of a Representative Ethynylthiophene System

| Parameter | Predicted Value / Status | Pharmacokinetic Implication |

|---|---|---|

| Human Intestinal Absorption (HIA) | High (>90%) | Indicates good potential for oral bioavailability. ajol.info |

| Blood-Brain Barrier (BBB) Permeability | Low / Non-penetrant | Suggests the compound is unlikely to cause central nervous system side effects. ajol.info |

| P-glycoprotein (P-gp) Substrate | No | The compound is not likely to be actively removed from cells by this efflux pump. nih.gov |

| CYP3A4 Inhibitor | Yes | Potential for metabolic drug-drug interactions. ajol.info |

| Total Clearance (log(ml/min/kg)) | Moderate | Reflects a moderate rate of excretion from the body. nih.gov |

Predicting Molecular Drug Scores through Computational Methods

"Drug-likeness" is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. ajol.info This assessment is typically based on a set of rules or filters derived from the analysis of known drugs. These computational filters help prioritize compounds for synthesis and testing. nih.gov

One of the most widely used filters is Lipinski's Rule of Five. ajol.info It states that poor absorption or permeation is more likely when a molecule violates more than one of the following criteria: a molecular weight of over 500 g/mol , a logP value greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. ajol.info Thiophene derivatives are often designed to comply with these rules to enhance their potential as oral drugs. ajol.info

Other filters provide additional criteria. The Ghose filter, for example, defines a drug-like range for molecular weight (160-480 Da), molar refractivity (40-130), logP (-0.4 to 5.6), and the total number of atoms (20-70). researchgate.net The Veber rule focuses on molecular flexibility and polarity, suggesting that a compound is more likely to have good oral bioavailability if it has 10 or fewer rotatable bonds and a topological polar surface area (TPSA) of no more than 140 Ų. researchgate.net

In addition to these rule-based filters, a bioavailability score can be calculated, which integrates information from several physicochemical properties to provide a single estimate of a compound's potential for oral bioavailability. ekb.eg A score of 0.55, for example, indicates a high probability of having favorable pharmacokinetic properties. ekb.eg

Table 2: Predicted Drug-Likeness Profile of a Representative Ethynylthiophene System

| Rule / Filter | Key Parameters | Compliance Status |

|---|---|---|

| Lipinski's Rule of Five | MW ≤ 500, logP ≤ 5, H-bond Donors ≤ 5, H-bond Acceptors ≤ 10 | No violations. ajol.info |

| Ghose Filter | MW 160-480, WlogP -0.4 to 5.6, Molar Refractivity 40-130 | Compliant. researchgate.net |

| Veber's Rule | Rotatable Bonds ≤ 10, TPSA ≤ 140 Ų | Compliant. researchgate.net |

| Bioavailability Score | Based on multiple physicochemical properties | 0.55 (High). ekb.eg |

Q & A

Basic Research Questions

Q. What are the key experimental steps for synthesizing 4-Ethynyl-2-methylthiophene?

- Methodological Answer : Synthesis typically involves functionalization of a thiophene core. A general procedure includes:

- Step 1 : Alkylation or acetylation at the 2-position of thiophene to introduce the methyl group.

- Step 2 : Sonogashira coupling or similar cross-coupling reactions to introduce the ethynyl group at the 4-position .

- Step 3 : Purification via column chromatography and characterization using NMR (¹H/¹³C), IR, and mass spectrometry to confirm structure and purity .

- Critical Note : Ensure inert conditions (e.g., argon atmosphere) during ethynyl group introduction to prevent side reactions.

Q. Which analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Assign peaks for methyl (δ ~2.5 ppm) and ethynyl protons (sharp singlet ~2.8–3.2 ppm). ¹³C NMR confirms sp-hybridized carbons (δ ~70–85 ppm for ethynyl carbons) .

- IR Spectroscopy : Look for C≡C stretch (~2100–2260 cm⁻¹) and C-S bond vibrations (~600–800 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak ([M]⁺) should align with the molecular weight (e.g., 136.21 g/mol for C₇H₆S). Fragmentation patterns should match expected structures .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Scenario : Discrepancies in NMR integration ratios or unexpected splitting patterns.

- Approach :

Cross-validate : Compare data with literature (e.g., similar thiophene derivatives in ).

Variable Temperature NMR : Detect dynamic processes (e.g., rotamers) causing splitting .

Computational Modeling : Use DFT calculations to predict NMR shifts and confirm assignments .

- Example : If ethynyl proton signals split unexpectedly, consider steric hindrance or conjugation effects altering electron density .

Q. What strategies optimize yield in Sonogashira coupling for ethynyl group introduction?

- Methodological Answer :

- Catalyst Selection : Use Pd(PPh₃)₂Cl₂/CuI systems for efficiency .

- Solvent Optimization : Employ THF or DMF with degassing to minimize side reactions (e.g., Glaser coupling) .

- Stoichiometry : Maintain a 1:1.2 molar ratio of halogenated thiophene to terminal alkyne to drive reaction completion .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 4:1) .

Q. How to design experiments for studying this compound’s electronic properties?

- Methodological Answer :

- Cyclic Voltammetry (CV) : Measure redox potentials to assess electron-withdrawing/donating effects of substituents .

- UV-Vis Spectroscopy : Analyze λmax shifts in varying solvents (e.g., polar vs. nonpolar) to study conjugation .

- DFT Calculations : Simulate HOMO/LUMO energies to correlate with experimental data .

Data Analysis and Interpretation

Q. How to address conflicting reactivity data in cross-coupling reactions?

- Methodological Answer :

- Case : Lower-than-expected yields in Pd-catalyzed reactions.

- Troubleshooting :

Catalyst Deactivation : Test for sulfur poisoning by substituting thiophene with a non-sulfur analog .

Byproduct Identification : Use GC-MS or HPLC to detect undesired products (e.g., homocoupled alkynes) .

Kinetic Studies : Vary reaction time/temperature to identify optimal conditions .

Q. What methodologies validate the purity of this compound for material science applications?

- Methodological Answer :

- HPLC-PDA : Ensure >98% purity with a C18 column (acetonitrile/water gradient) .

- Elemental Analysis : Match experimental C/H/S ratios to theoretical values (e.g., C: 61.71%, H: 4.44%, S: 23.54%) .

- Single-Crystal XRD : Confirm molecular packing and absence of co-crystallized solvents .

Research Applications

Q. How can this compound be utilized in conjugated polymer synthesis?

- Methodological Answer :

- Polymer Design : Incorporate as a monomer in Suzuki or Stille polymerization for optoelectronic materials .

- Characterization : Use GPC for molecular weight analysis and AFM for morphology studies .

- Application Testing : Measure charge carrier mobility in OFETs or photovoltaic efficiency in OPVs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.